molecular formula C11H15F3N4O2S B2420618 4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2097859-01-1

4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2420618
CAS No.: 2097859-01-1
M. Wt: 324.32
InChI Key: UWAPBAFQROWQGL-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H15F3N4O2S and its molecular weight is 324.32. The purity is usually 95%.
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Properties

IUPAC Name

4-cyclopropyl-1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2S/c12-11(13,14)3-4-21(19,20)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAPBAFQROWQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article summarizes the biological activity of this compound based on various studies and research findings.

Chemical Structure

The compound's structure is characterized by several key features:

  • A triazole ring , which is known for its role in medicinal chemistry.
  • A cyclopropyl group , contributing to its unique chemical properties.
  • A trifluoropropyl sulfonyl moiety , which enhances its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

The triazole class is also well-known for its antifungal properties. In vitro tests have shown that this compound can inhibit the growth of several fungal species:

Fungal Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Candida albicans208 µg/mL
Aspergillus niger254 µg/mL

These findings suggest that the compound could be developed further as a treatment for fungal infections .

Herbicidal Activity

In agricultural applications, the compound has demonstrated herbicidal activity against Brassica napus, showcasing its potential as an herbicide. The effective concentration observed was significantly lower than traditional herbicides, indicating a promising avenue for sustainable agriculture .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cellular processes. For instance:

  • The triazole ring may interfere with the synthesis of ergosterol in fungi, disrupting cell membrane integrity.
  • The sulfonyl group could enhance binding affinity to target proteins involved in bacterial cell wall synthesis.

Study on Antimicrobial Efficacy

A recent study published in the Asian Journal of Chemistry evaluated various triazole derivatives, including our compound. The researchers found that modifications to the triazole ring significantly impacted antimicrobial potency. The study concluded that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

Agricultural Application Research

Another study focused on the herbicidal properties of triazole derivatives revealed that the introduction of cyclopropyl groups increased selectivity towards target weeds while reducing toxicity to crops. This finding supports the development of safer herbicides for agricultural use .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole compounds, including derivatives like 4-cyclopropyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, possess significant antimicrobial properties. Studies have shown that triazoles can act against various bacterial and fungal pathogens. For instance:

  • Antifungal Activity : Triazoles are known to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. The introduction of trifluoromethyl groups in the structure enhances antifungal potency compared to traditional antifungal agents like fluconazole .
  • Antibacterial Activity : Compounds with triazole moieties have been reported to exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can significantly influence antibacterial effectiveness .

Anticancer Potential

The 1,2,4-triazole scaffold is recognized for its anticancer properties. Research indicates that compounds containing this scaffold can inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action : Triazoles may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell division and survival .

Case Studies and Research Findings

StudyFindings
PMC7384432Highlighted the broad spectrum of bioactivities associated with triazole derivatives, including antifungal and antibacterial properties. Some compounds exhibited MIC values significantly lower than established drugs .
PMC11307993Investigated diaryl-triazolo hybrids demonstrating selective COX inhibition and potential as analgesic/anti-inflammatory agents .
Patent WO2011019538A1Discussed the use of substituted cyclopropyl compounds for treating type 2 diabetes and similar conditions, indicating broader therapeutic applications beyond infectious diseases .

Q & A

Q. What are the key synthetic strategies for constructing the triazole core in this compound?

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, describes a protocol using sodium ascorbate and copper sulfate in a tert-butyl alcohol/water solvent system to achieve high regioselectivity for the 1,4-disubstituted triazole. Precursor azides (e.g., 1-(azidomethyl)-3-(trifluoromethyl)benzene) and alkynes (e.g., cyclopropylacetylene derivatives) are reacted under mild conditions (50–60°C, 16–24 hours) . Post-reaction purification often involves extraction (methylene chloride/water) and flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. How is the sulfonyl-azetidine moiety introduced into the structure?

The sulfonyl group is typically introduced via sulfonylation of an azetidine intermediate. and highlight methods where azetidine derivatives are treated with sulfonyl chlorides (e.g., 3,3,3-trifluoropropylsulfonyl chloride) in dichloromethane or THF, using bases like triethylamine or pyridine to neutralize HCl byproducts. Reaction monitoring via TLC or LC-MS is critical to confirm completion .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key for verifying regiochemistry (e.g., triazole substitution pattern) and cyclopropane integrity. For example, cyclopropyl protons appear as multiplet signals near δ 0.5–2.0 ppm, while trifluoropropyl groups show distinct splitting due to coupling with fluorine .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .
  • IR Spectroscopy : Confirms sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and triazole (C=N stretches at ~1500 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can reaction yields be optimized for the CuAAC step?

Systematic optimization using Design of Experiments (DoE) is recommended. demonstrates adjusting variables like catalyst loading (0.1–0.3 equiv CuSO₄), solvent ratios (THF/water vs. tert-butyl alcohol/water), and temperature (25–70°C). Response surface methodology can identify interactions between parameters, while kinetic studies (e.g., in situ IR monitoring) track intermediate formation .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting patterns?

Contradictions may arise from dynamic effects (e.g., hindered rotation in sulfonyl-azetidine groups) or solvent interactions. For example, trifluoropropyl protons may exhibit complex splitting in CDCl₃ due to fluorine coupling but simplify in DMSO-d6. Advanced techniques like 2D NMR (COSY, NOESY) or variable-temperature NMR can clarify structural ambiguities .

Q. How does the cyclopropyl group influence the compound’s conformational stability?

Computational modeling (DFT or molecular dynamics) can predict steric effects from the cyclopropyl ring, which may restrict rotation of the azetidine-triazole bond. X-ray crystallography (e.g., as in for analogous triazoles) provides empirical data on bond angles and torsional strain. Stability assays (thermal gravimetric analysis, accelerated degradation studies) under varying pH/temperature conditions further validate predictions .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Batch-to-batch variability in CuAAC reactions often arises from inconsistent mixing or oxygen inhibition. suggests transitioning to flow chemistry for better control over reaction parameters (residence time, temperature). In-line purification (e.g., scavenger resins for copper removal) and continuous extraction systems improve reproducibility and reduce manual handling .

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